N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide
CAS No.: 89143-39-5
Cat. No.: VC17341308
Molecular Formula: C18H19N3O2
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89143-39-5 |
|---|---|
| Molecular Formula | C18H19N3O2 |
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | N-[2-(5-propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C18H19N3O2/c1-2-8-16-20-17(21-23-16)14-11-6-7-12-15(14)19-18(22)13-9-4-3-5-10-13/h3-7,9-12,16H,2,8H2,1H3,(H,19,22)(H,20,21) |
| Standard InChI Key | ZNHXQJJTQZMACR-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1N=C(NO1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Introduction
N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide is a complex organic compound featuring a central oxadiazole ring substituted with a propyl group and a phenyl group at one end and a benzamide group at the other. This arrangement is crucial for its biological activity and potential applications in various scientific fields.
Synthesis and Chemical Reactions
The synthesis of N-(2-(5-propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide typically involves several key steps that are crucial for optimizing yield and purity while ensuring that the desired biological activity is retained. The compound can participate in various chemical reactions, which are essential for modifying its pharmacological properties.
Mechanism of Action and Biological Activity
The mechanism of action for this compound involves its interaction with biological targets such as enzymes or receptors. Research on similar compounds has shown that structural modifications significantly influence their interaction with biological targets, thereby affecting their efficacy.
Potential Applications
N-(2-(5-propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide has potential applications in several scientific fields, although specific details on these applications are not widely documented in the available literature.
Data Table: Comparison of N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide with Other Oxadiazole Compounds
Research Findings and Future Directions
Research on N-(2-(5-propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide is limited, but its structural features suggest potential for biological activity. Further studies are needed to explore its pharmacological properties and applications fully.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume